molecular formula C22H16FN3O2S B5998931 3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5998931
M. Wt: 405.4 g/mol
InChI Key: LZFGFSYAONPDRF-UHFFFAOYSA-N
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Description

3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, sodium ethoxide, in solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-fluoro-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-13-5-10-19-18(11-13)25-21(28-19)14-6-8-17(9-7-14)24-22(29)26-20(27)15-3-2-4-16(23)12-15/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFGFSYAONPDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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